molecular formula C18H14Cl2F3N3OS B3042791 N1-[4-methoxy-2-(trifluoromethyl)phenyl]-2-[3-chloro-3-(4-chlorophenyl)prop-2-enylidene]hydrazine-1-carbothioamide CAS No. 680212-21-9

N1-[4-methoxy-2-(trifluoromethyl)phenyl]-2-[3-chloro-3-(4-chlorophenyl)prop-2-enylidene]hydrazine-1-carbothioamide

Cat. No.: B3042791
CAS No.: 680212-21-9
M. Wt: 448.3 g/mol
InChI Key: LTBMNFZBNXPHQL-DNOKQKMISA-N
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Description

This compound is a hydrazinecarbothioamide derivative featuring a trifluoromethyl-substituted aromatic ring and a chlorinated propenylidene moiety.

Properties

IUPAC Name

1-[(E)-[(Z)-3-chloro-3-(4-chlorophenyl)prop-2-enylidene]amino]-3-[4-methoxy-2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F3N3OS/c1-27-13-6-7-16(14(10-13)18(21,22)23)25-17(28)26-24-9-8-15(20)11-2-4-12(19)5-3-11/h2-10H,1H3,(H2,25,26,28)/b15-8-,24-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBMNFZBNXPHQL-DNOKQKMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NN=CC=C(C2=CC=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=S)N/N=C/C=C(/C2=CC=C(C=C2)Cl)\Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-[4-methoxy-2-(trifluoromethyl)phenyl]-2-[3-chloro-3-(4-chlorophenyl)prop-2-enylidene]hydrazine-1-carbothioamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C18H14Cl2F3N3OS
  • Molecular Weight : 448.29 g/mol
  • CAS Number : 2714361

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential as an antimicrobial and enzyme-inhibiting agent. Research indicates that it may exhibit significant effects on various biological targets.

Antimicrobial Activity

Studies have shown that derivatives of hydrazine compounds, particularly those containing the trifluoromethyl group, can possess antimicrobial properties. For instance, related compounds have demonstrated activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The minimum inhibitory concentrations (MIC) for these activities suggest moderate efficacy, with some derivatives showing MIC values around 250 µM against M. tuberculosis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Enzyme IC50 Values (µM) Comparison
Acetylcholinesterase27.04 - 106.75Superior to rivastigmine (56.10 µM)
Butyrylcholinesterase58.01 - 277.48Moderate inhibition observed

These results indicate that some derivatives may serve as effective non-covalent inhibitors of these enzymes, which are crucial in neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound appears to interact with the active sites of AChE and BuChE, potentially through hydrophobic interactions and hydrogen bonding.
  • Structural Modifications : The presence of the trifluoromethyl group enhances lipophilicity, which may improve binding affinity to target enzymes .
  • Cellular Effects : Preliminary studies suggest that the compound does not exhibit cytostatic properties in eukaryotic cell lines, indicating a selective mechanism that may spare normal cellular functions .

Case Studies and Research Findings

Recent research has highlighted several derivatives of similar hydrazine compounds that demonstrate promising biological activities:

  • A study on N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine derivatives showed moderate inhibition of AChE with IC50 values comparable to known drugs .
  • Another investigation into hydrazone derivatives revealed dual inhibitory effects against AChE and BuChE, with some compounds exhibiting significantly lower IC50 values than established inhibitors .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Key Substituents and Backbone Variations

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (e.g., compounds 2o–2q in ):

  • Replace the propenylidene group with alkyl chains (C₁₅–C₁₈).
  • Retain the trifluoromethylphenyl and hydrazinecarboxamide motifs.
  • Impact : Reduced planarity compared to the propenylidene system, affecting π-π stacking interactions .

(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide ():

  • Substitutes the chlorophenyl group with a nitro-substituted triazole.
  • Impact : Enhanced electron-withdrawing effects may increase reactivity toward nucleophiles .

N1-(2,4-Dimethylphenyl)-2-[4-chloro-1-(4-fluorophenyl)butylidene]hydrazine-1-carbothioamide (): Features a fluorophenyl group and a longer butylidene chain.

Tautomerism and Stability
  • Hydrazinecarbothioamides often exhibit thione-thiol tautomerism. For example, compounds in exist predominantly in the thione form (C=S stretching at 1247–1255 cm⁻¹ in IR) due to the absence of S-H bands .
  • In contrast, analogues with electron-donating groups (e.g., methoxy) stabilize the thione tautomer, while electron-withdrawing substituents (e.g., nitro) may favor thiol forms .
Key Reaction Differences
  • Halogen Influence : The presence of chlorine in the propenylidene moiety (title compound) may slow nucleophilic substitution compared to fluorine-containing analogues (e.g., ) .
  • Trifluoromethyl Stability : CF₃ groups resist hydrolysis, enhancing metabolic stability compared to nitro- or methoxy-substituted derivatives .

Physicochemical Properties

Property Title Compound N-Alkyl Analogues () Triazole Derivative ()
Melting Point (°C) Not reported 178.5–196 Not reported
IR ν(C=S) (cm⁻¹) ~1250 (predicted) 1243–1258 1247–1255
Solubility Low (due to CF₃, Cl) Very low (long alkyl chains) Moderate (polar nitro group)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[4-methoxy-2-(trifluoromethyl)phenyl]-2-[3-chloro-3-(4-chlorophenyl)prop-2-enylidene]hydrazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
N1-[4-methoxy-2-(trifluoromethyl)phenyl]-2-[3-chloro-3-(4-chlorophenyl)prop-2-enylidene]hydrazine-1-carbothioamide

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